

N,N'-Diacryloylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-Diacryloylpiperazine*

Cat. No.: B15546378

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine diacrylamide, is a bifunctional crosslinking agent widely utilized in the synthesis of polymers, particularly hydrogels. Its symmetrical structure, featuring two reactive acryloyl groups attached to a central piperazine ring, allows for the formation of highly crosslinked and stable three-dimensional polymer networks. This property makes it an invaluable tool in various scientific and biomedical applications, including polyacrylamide gel electrophoresis (PAGE), the development of drug delivery systems, and tissue engineering scaffolds. This technical guide provides a detailed overview of the chemical properties, synthesis, and key applications of **N,N'-Diacryloylpiperazine**.

Chemical and Physical Properties

N,N'-Diacryloylpiperazine is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

General Properties

Property	Value	Reference
Chemical Name	N,N'-Diacryloylpiperazine	
Synonyms	1,4-Diacryloylpiperazine, Piperazine diacrylamide, 1,4- Bis(acryloyl)piperazine	
CAS Number	6342-17-2	
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	
Molecular Weight	194.23 g/mol	
Appearance	White to off-white powder/solid	

Physicochemical Data

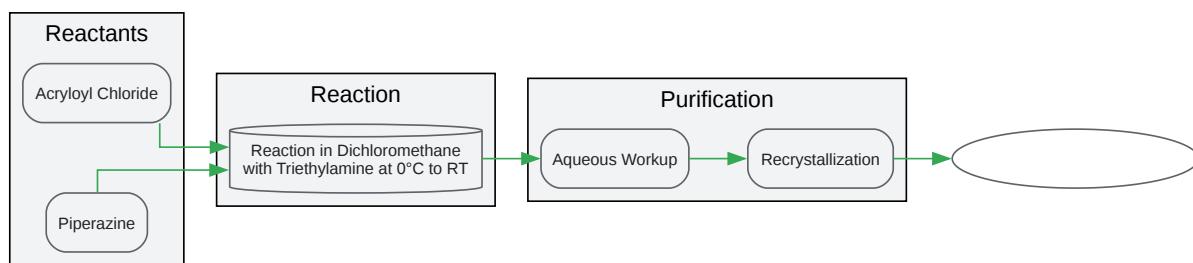
Property	Value	Reference
Melting Point	91.5-93.5 °C (lit.)	
Boiling Point	434.1 °C at 760 mmHg (Predicted)	
Density	1.114 g/cm ³ (Predicted)	
Solubility	Slightly soluble in chloroform and methanol.	
Storage Temperature	2-8°C	

Synthesis of N,N'-Diacryloylpiperazine

A common and efficient method for the synthesis of **N,N'-Diacryloylpiperazine** involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Piperazine and Acryloyl Chloride

Materials:


- Piperazine
- Acryloyl chloride
- Triethylamine (or other suitable base)
- Dichloromethane (or other suitable anhydrous solvent)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Addition of Base: Add triethylamine to the piperazine solution.
- Addition of Acryloyl Chloride: Add a solution of acryloyl chloride in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
- Work-up:
 - Quench the reaction by slowly adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Separate the organic layer and dry it over anhydrous sodium sulfate.

- Purification:
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **N,N'-Diacryloylpiperazine** as a white solid[1].

Synthesis Workflow of N,N'-Diacryloylpiperazine

[Click to download full resolution via product page](#)

Synthesis of N,N'-Diacryloylpiperazine.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The structural confirmation of **N,N'-Diacryloylpiperazine** can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts are as follows:

¹H NMR:

- Piperazine Protons (-CH₂-): The protons on the piperazine ring are expected to appear as a multiplet in the region of 3.5-3.8 ppm. Due to the amide bond, the electronic environment of the axial and equatorial protons may differ, leading to a more complex signal.
- Vinyl Protons (=CH- and =CH₂): The vinyl protons of the acryloyl groups will give rise to a characteristic set of signals in the olefinic region (5.5-6.5 ppm). These will typically appear as

multiplets due to geminal and vicinal coupling.

¹³C NMR:

- Piperazine Carbons (-CH₂-): The carbon atoms of the piperazine ring are expected to resonate in the range of 40-50 ppm.
- Vinyl Carbons (=CH- and =CH₂): The sp² hybridized carbons of the vinyl groups will appear in the downfield region, typically between 125-135 ppm.
- Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm.

Infrared (IR) Spectroscopy

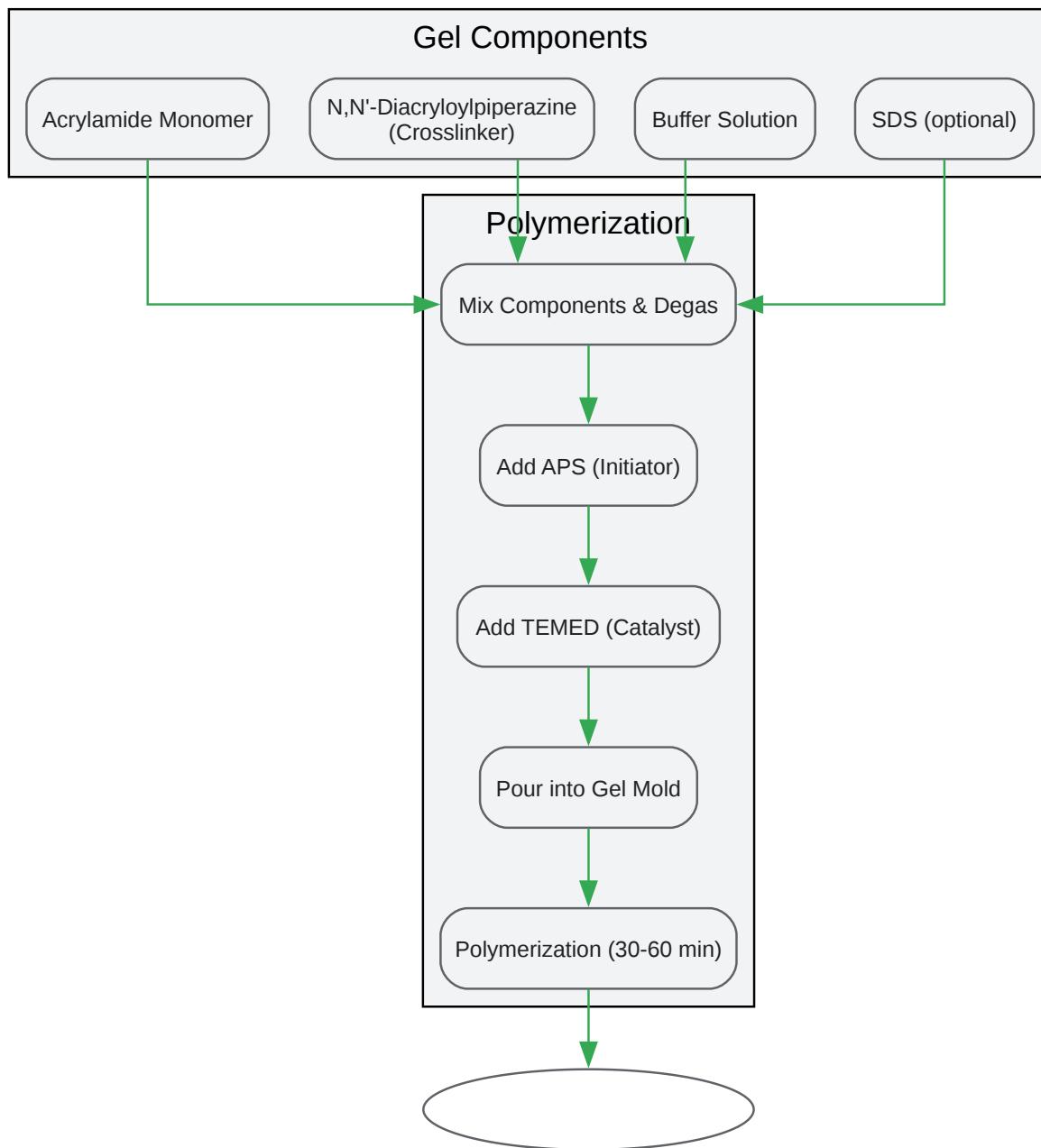
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in **N,N'-Diacryloylpiperazine**.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3050-3100	C-H stretch	Vinyl (=C-H)
~2850-2950	C-H stretch	Aliphatic (C-H)
~1650-1670	C=O stretch	Amide I band
~1610-1630	C=C stretch	Alkene
~1400-1450	C-H bend	Aliphatic (CH ₂)
~1200-1250	C-N stretch	Amide III band
~900-1000	=C-H bend	Alkene (out-of-plane)

Applications in Hydrogel Formation

N,N'-Diacryloylpiperazine is a key component in the formation of polyacrylamide hydrogels, where it acts as a crosslinker to create a porous network structure. These hydrogels have widespread applications in research and biotechnology.

Experimental Protocol: Preparation of a Polyacrylamide Hydrogel


Materials:

- Acrylamide solution (e.g., 40% w/v)
- **N,N'-Diacryloylpiperazine** (crosslinker) solution (e.g., 2% w/v)
- Tris buffer (e.g., 1.5 M, pH 8.8 for resolving gel)
- Sodium dodecyl sulfate (SDS) solution (e.g., 10% w/v)
- Ammonium persulfate (APS) solution (e.g., 10% w/v, freshly prepared)
- N,N,N',N'-Tetramethylethylenediamine (TEMED)

Procedure:

- **Gel Solution Preparation:** In a small beaker, combine the acrylamide solution, **N,N'-Diacryloylpiperazine** solution, Tris buffer, and SDS solution. Add deionized water to the desired final volume. The final concentration of acrylamide and the ratio of acrylamide to DAP will determine the pore size and mechanical properties of the gel.
- **Initiation of Polymerization:** Degas the solution under vacuum for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization. Add freshly prepared APS solution and gently swirl to mix.
- **Catalysis and Casting:** Add TEMED to catalyze the polymerization reaction. Immediately pour the solution into a gel casting apparatus. Insert a comb to create wells for sample loading.
- **Polymerization:** Allow the gel to polymerize at room temperature for 30-60 minutes. A sharp interface will appear above the gel upon completion of polymerization.
- **Use:** Once polymerized, the gel is ready for use in applications such as protein electrophoresis.

Hydrogel Preparation Workflow

[Click to download full resolution via product page](#)

Workflow for polyacrylamide hydrogel preparation.

Characterization of Hydrogels

The properties of **N,N'-Diacryloylpiperazine** crosslinked hydrogels can be characterized by various techniques:

- **Swelling Studies:** The equilibrium swelling ratio provides information about the crosslinking density of the hydrogel. This is determined by immersing a dried hydrogel sample in a solvent (typically water or a buffer) and measuring its weight until equilibrium is reached[2][3].
- **Rheological Characterization:** Rheology is used to study the viscoelastic properties of the hydrogel, including its storage modulus (G') and loss modulus (G''), which relate to its solid-like and liquid-like behavior, respectively. These properties are crucial for applications in drug delivery and tissue engineering[4][5][6].

Safety Information

N,N'-Diacryloylpiperazine should be handled with appropriate safety precautions. It is classified as an irritant.

- **Hazard Statements:**
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- **Precautionary Statements:**
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

N,N'-Diacryloylpiperazine is a versatile and effective crosslinking agent with significant applications in polymer chemistry and the life sciences. Its ability to form stable, crosslinked hydrogels makes it an essential component in polyacrylamide gel electrophoresis and a promising material for the development of advanced biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. ijponline.com [ijponline.com]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. researchgate.net [researchgate.net]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- To cite this document: BenchChem. [N,N'-Diacryloylpiperazine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546378#n-n-diacryloylpiperazine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com